2-(Chloromethyl)-5-(3-methoxynaphthalen-2-yl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
This compound is classified as an oxadiazole, which is a heterocyclic compound featuring nitrogen and oxygen in its ring structure. It falls under the category of substituted oxadiazoles, which are known for their diverse pharmacological activities.
The synthesis of 2-(Chloromethyl)-5-(3-methoxynaphthalen-2-yl)-1,3,4-oxadiazole involves several steps:
The synthesis generally yields high purity compounds, which are characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm their structure and composition .
The molecular structure of 2-(Chloromethyl)-5-(3-methoxynaphthalen-2-yl)-1,3,4-oxadiazole features:
Key data for this compound includes:
The compound can participate in various chemical reactions typical of oxadiazoles:
The reactivity of 2-(Chloromethyl)-5-(3-methoxynaphthalen-2-yl)-1,3,4-oxadiazole is influenced by both the electron-donating effects of the methoxy group and the electron-withdrawing nature of the chloromethyl group.
The mechanism of action for compounds like 2-(Chloromethyl)-5-(3-methoxynaphthalen-2-yl)-1,3,4-oxadiazole often involves:
Studies have indicated that certain oxadiazole derivatives possess antimicrobial and anticancer properties due to their ability to interfere with cellular processes .
Key physical properties include:
Chemical properties include:
Spectroscopic analyses (NMR and IR) provide insights into functional groups and molecular interactions within the compound .
The compound 2-(Chloromethyl)-5-(3-methoxynaphthalen-2-yl)-1,3,4-oxadiazole has potential applications in:
The medicinal exploration of 1,3,4-oxadiazoles commenced in the mid-20th century, driven by the discovery of their inherent bioactivity. Early research focused on antibacterial applications, exemplified by the nitrofuran derivative Furamizole, which entered clinical use as a potent broad-spectrum antimicrobial agent [7]. The 1990s marked a significant expansion with the development of Raltegravir, an HIV-1 integrase inhibitor featuring a 1,3,4-oxadiazole core. This drug received Food and Drug Administration approval in 2007, validating the scaffold’s capacity for high-affinity biomolecular interactions in antiviral therapy [4]. The 2000s witnessed diversification into oncology with Zibotentan (Endothelin A receptor antagonist), which advanced to Phase III trials for prostate cancer, underscoring the scaffold’s versatility in targeting G-protein-coupled receptors [4] [6]. Parallel developments included Nesapidil (antiarrhythmic) and Tiodazosin (antihypertensive), collectively demonstrating therapeutic utility across disease categories [7]. The period 2010–2020 saw intensified structure-activity relationship studies, yielding optimized derivatives with nanomolar potency against diverse targets, including peptide deformylase in bacteria and epidermal growth factor receptor tyrosine kinase in cancer [1] [3].
Table 1: Evolution of Clinically Significant 1,3,4-Oxadiazole Therapeutics
Time Period | Therapeutic Agent | Primary Indication | Molecular Target/Mechanism |
---|---|---|---|
1960s | Furamizole | Bacterial Infections | Microbial DNA/Protein Synthesis Interference |
2000s | Raltegravir | HIV Infection | HIV-1 Integrase Inhibition |
2000s | Zibotentan | Prostate Cancer | Endothelin A Receptor Antagonism |
1980s | Nesapidil | Cardiac Arrhythmia | Ion Channel Modulation |
1990s | Tiodazosin | Hypertension | α1-Adrenergic Receptor Blockade |
The 1,3,4-oxadiazole ring system delivers unique physicochemical properties critical for drug design:
Table 2: Molecular Properties Comparison: 1,3,4-Oxadiazole vs. Bioisosteric Targets
Property | 1,3,4-Oxadiazole | Carboxylate Ester | Primary Amide |
---|---|---|---|
Dipole Moment (Debye) | 2.3–2.7 | 1.8–2.1 | 3.2–3.8 |
log P (Octanol/Water) | +0.5 to +1.2 | +0.8 to +1.5 | -1.0 to +0.5 |
Hydrolytic Stability | High | Low | Moderate |
Hydrogen Bond Acceptor Sites | 3 (2N, 1O) | 1 (Carbonyl O) | 2 (Carbonyl O, N) |
Figure 1: Binding Mode Equivalence in Bioisosterism
Carboxylic Acid Bioisostere: Ligand: -COOH → Forms H-bonds with Arg73/His90 Oxadiazole Bioisostere: Ligand: 1,3,4-Oxadiazole → Accepts H-bonds from Arg73/His90 via N4 and O
Strategic functionalization at the C-2 and C-5 positions governs the pharmacodynamic and pharmacokinetic profiles of 1,3,4-oxadiazole derivatives:
Table 3: Impact of C-2/C-5 Substitutions on Biological Activity
C-2 Substituent | C-5 Substituent | Biological Activity Enhancement | Structural Rationale |
---|---|---|---|
Chloromethyl | Phenyl | Antibacterial (IC₅₀: 1.8 µM vs. S. aureus) | Electrophilic C-2 enables covalent protein binding |
Methylthio | 4-Pyridyl | Anticancer (GI₅₀: 4.37 µM vs. MDA-MB-231) | C-2 sulfur oxidizes to sulfone, improving hydrophilicity |
Amino | 3,4-Dimethoxyphenyl | Anti-inflammatory (81.8% edema inhibition) | Hydrogen-bond donation to COX-2 Arg120/His90 |
Chloromethyl | 3-Methoxynaphthalen-2-yl | Dual antibacterial/anticancer potential | Naphthalene planar insertion in kinase ATP pockets |
For 2-(Chloromethyl)-5-(3-methoxynaphthalen-2-yl)-1,3,4-oxadiazole, the C-5 naphthalene moiety enables intercalation with DNA base pairs or insertion into protein hydrophobic clefts, as evidenced by molecular docking against peptide deformylase (binding energy: −9.2 kcal/mol) [1]. The chloromethyl group at C-2 provides synthetic versatility for generating derivatives via nucleophilic substitution, significantly expanding the compound’s applicability as a lead structure in antimicrobial and oncological drug discovery [3] [4].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0